molecular formula C16H20N4O2 B2728351 1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326855-84-8

1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2728351
CAS No.: 1326855-84-8
M. Wt: 300.362
InChI Key: WPRHRZSSBPQPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a tetrahydrofuran-2-ylmethyl chain. Triazole carboxamides are widely explored in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and versatility in targeting enzymes or receptors . This compound’s structural features suggest applications in oncology or immunology, though specific pharmacological data remain unreported in the provided evidence.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-5-6-13(8-12(11)2)20-10-15(18-19-20)16(21)17-9-14-4-3-7-22-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRHRZSSBPQPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326855-84-8) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer and antimicrobial agent based on recent research findings.

  • Molecular Formula : C₁₆H₂₀N₄O₂
  • Molecular Weight : 300.36 g/mol
  • Structure : The compound features a triazole ring and a tetrahydrofuran moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. In particular, compounds similar to this compound have demonstrated significant efficacy against various cancer cell lines.

The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, related triazole compounds have shown IC₅₀ values in the low micromolar range against TS, indicating strong inhibitory effects .

Antimicrobial Activity

In addition to anticancer effects, triazole compounds have been evaluated for their antimicrobial properties. Studies suggest that they exhibit activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Specific Pathogens

The antimicrobial efficacy of triazoles is often quantified using minimum inhibitory concentration (MIC) values. For example:

  • Compounds similar to the target compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 10 to 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of triazole derivatives. Modifications in substituents can significantly enhance their potency. For instance:

  • The introduction of methylenedioxy groups has been associated with improved antileishmanial and antitrypanosomal activities .

Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several triazole derivatives exhibited promising results against common bacterial strains. The findings suggested that structural variations could lead to improved antimicrobial efficacy .

Data Summary Table

Compound NameCAS NumberMolecular WeightAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target Compound1326855-84-8300.361.95 - 4.2410 - 50
DoxorubicinN/A543.560.5N/A
FluorouracilN/A130.090.5N/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazole carboxamides (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name (Reference) Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity Solubility/LogP (Predicted)
Target Compound R1: 3,4-dimethylphenyl; R2: THF-2-ylmethyl ~318.36* Not reported Moderate (THF enhances polarity)
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) R1: 3,4-dimethylphenyl; R2: Benzyl ~335.38 MIF inhibitor (IC50: 1.2 µM) Low (high logP)
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) R1: 2-fluorobenzyl; R2: H 238.22 Antiepileptic (FDA-approved) Low (logP ~1.5)
3k (1-([1,1’-Biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) R1: Biphenyl-2-yl; R2: Quinolin-2-yl ~439.48 Wnt/β-catenin inhibitor Very low (highly aromatic)
3m (1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) R1: 2,4-dimethylphenyl; R2: Quinolin-2-yl ~381.45 Wnt/β-catenin inhibitor Moderate (methyl improves solubility)
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 3,4-dimethylphenyl; R2: 2,4-dimethoxyphenyl ~421.47 Discontinued (stability issues) High (methoxy groups)

*Molecular weight estimated based on structural analogs.

Key Observations:

Substituent Impact on Activity: The 3,4-dimethylphenyl group (common in MKA027 and the target compound) is associated with macrophage migration inhibitory factor (MIF) inhibition, as seen in MKA027 (IC50: 1.2 µM) . However, replacing MKA027’s benzyl group with a THF-2-ylmethyl chain in the target compound may alter binding affinity due to reduced aromaticity and increased polarity. Quinolin-2-yl substituents (e.g., 3k, 3m) shift activity toward Wnt/β-catenin pathway inhibition, highlighting the role of heteroaromatic groups in target selectivity .

Physicochemical Properties: The THF moiety in the target compound likely improves aqueous solubility compared to MKA027 (benzyl) or 3k (biphenyl), though solubility remains lower than Rufinamide’s fluorobenzyl group .

Therapeutic Potential: Rufinamide’s FDA approval underscores the pharmacological viability of triazole carboxamides, though its fluorobenzyl group confers distinct pharmacokinetics compared to the target compound’s THF chain . The target compound’s structural hybrid (lipophilic aryl + polar THF) suggests dual applicability in CNS disorders (via blood-brain barrier penetration) and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example, intermediates like 3,4-dimethylphenyl azide and tetrahydrofuran-2-ylmethylamine can be reacted under optimized conditions (e.g., DMF solvent, CuI catalyst, 60–80°C). Post-reaction purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures product isolation .
  • Key Characterization : Confirm structure using 1^1H/13^{13}C NMR for substituent positions and HRMS for molecular weight validation .

Q. How is the solubility profile of this compound addressed in in vitro assays?

  • Methodology : Due to low aqueous solubility (common in triazole carboxamides), use co-solvents like DMSO (≤0.1% v/v) for stock solutions. For kinetic studies, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for the triazole ring (δ ~7.5–8.5 ppm for protons), tetrahydrofuran methylene groups (δ ~3.5–4.5 ppm), and aromatic dimethylphenyl signals (δ ~2.2–2.4 ppm for methyl groups) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ ion matching calculated mass within 2 ppm error) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the CuAAC step in large-scale preparations?

  • Methodology :

  • Catalyst Screening : Compare CuI, CuBr, or ligand-accelerated systems (e.g., TBTA) to enhance regioselectivity and reduce byproducts .
  • Solvent Optimization : Test polar aprotic solvents (DMF, acetonitrile) versus mixed systems (e.g., DMF:H2_2O 9:1) to improve reaction kinetics .
  • Scale-Up Considerations : Monitor exothermicity during azide addition and implement gradual temperature ramping to avoid decomposition .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence enzyme inhibition selectivity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF3_3) or electron-donating (-OCH3_3, -CH3_3) groups on the phenyl ring. Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities and identify key hydrophobic/π-π interactions with enzyme active sites .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H couplings and 1^1H-13^{13}C connectivities .
  • X-ray Crystallography : Confirm absolute configuration if crystalline material is obtainable .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify major metabolic hotspots (e.g., triazole ring oxidation). Introduce blocking groups (e.g., fluorine) at labile positions .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or carbonate promoieties to enhance membrane permeability .

Future Directions

  • Biophysical Probes : Develop fluorescently tagged derivatives (e.g., BODIPY conjugates) for cellular target engagement studies .
  • Polypharmacology : Explore off-target effects using proteome-wide affinity chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.